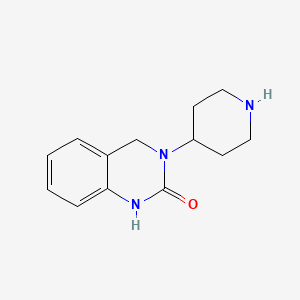

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Descripción general

Descripción

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine ring attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with piperidine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Reductive Amination

Reagents : Biarylaldehydes (a–f), sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), room temperature to 60°C, acidic (e.g., acetic acid) or neutral conditions

Mechanism : The piperidine nitrogen undergoes nucleophilic attack on the aldehyde, followed by reduction of the intermediate imine.

Products :

-

7-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-ones substituted with biaryl groups (e.g., biphenyl, naphthyl) at the piperidine nitrogen .

Yield : 65–85% (patent data) .

Oxidation Reactions

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), Mn-based catalysts (e.g., [Mn(CF₃SO₃)₂] complexes)

Conditions : Acetic acid, 25–80°C, aerobic or peroxide-driven oxidation

Mechanism : Radical-mediated hydrogen abstraction or metal-catalyzed oxygen insertion.

Products :

-

Oxidized derivatives at the C3 or C4 positions of the quinazolinone ring .

-

Formation of hydroxylated or ketone-modified analogs .

Selectivity : Cyclohexanol/cyclohexanone ratios (4.9:5.1) suggest mixed radical and non-radical pathways .

Nucleophilic Substitution

Reagents : Alkyl halides (e.g., chloroacetyl chloride), aryl halides, or sulfonating agents

Conditions : DCM or acetonitrile (ACN), diisopropylethylamine (DIPEA), 0–60°C

Mechanism : SN2 displacement at the piperidine nitrogen or quinazolinone C2 position.

Products :

-

N-Alkylation : Piperidine nitrogen substituted with alkyl chains (e.g., -CH₂-pyrazolyl, -CH₂-morpholinyl) .

-

C2 Functionalization : 2-Substituted quinazolinones (e.g., 2-chloroacetyl, 2-thiomorpholinyl) .

Yield : 70–90% under optimized conditions .

Ring-Opening and Rearrangement

Reagents : Strong acids (H₂SO₄, HCl) or bases (K₂CO₃, NaOH)

Conditions : Concentrated H₂SO₄ at 100°C or K₂CO₃/MeOH under reflux

Mechanism : Acid-catalyzed hydrolysis of the quinazolinone ring or base-mediated rearrangement.

Products :

Eco-Friendly Synthetic Modifications

Reagents : 2-Methyltetrahydrofuran (2-MeTHF), K₂CO₃, methanol

Conditions : Microwave irradiation (100–150 W, 80–120°C) or reflux

Outcomes :

Table 2: Catalytic Systems for Oxidation

| Catalyst | Oxidant | Selectivity (Alcohol:Ketone) | Turnover Number (TON) | Source |

|---|---|---|---|---|

| [Mn(CF₃SO₃)₂] with pyridine ligands | H₂O₂/AcOH | 4.9:5.1 | ≤970 | |

| DDQ | O₂ | N/A | N/A |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been evaluated for its effectiveness against breast cancer and leukemia cells, demonstrating promising results in preclinical models .

1.2 Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that it may influence neurotransmitter systems and exhibit neuroprotective effects against oxidative stress-induced neuronal damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or the quinazoline moiety can enhance its potency and selectivity for specific targets. Research is ongoing to identify the most effective analogs that can provide better therapeutic outcomes with fewer side effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of breast cancer. The results indicated a reduction in cell proliferation markers and increased apoptosis within the tumor tissues .

- Case Study 2: Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(Piperidin-4-YL)-1H-indole: This compound has a similar piperidine ring but features an indole core instead of a quinazolinone core.

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine: This compound contains a piperidine ring and exhibits antimicrobial activity.

Uniqueness

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is unique due to its quinazolinone core, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.

Actividad Biológica

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one, also known by its CAS number 79098-75-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C13H17N3O

- Molecular Weight : 233.29 g/mol

- Structural Characteristics : The compound features a quinazolinone core substituted with a piperidine moiety, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

A significant study evaluated the inhibitory potential of several compounds against AChE and butyrylcholinesterase (BChE). The results indicated that certain derivatives of quinazolinone exhibited promising IC50 values, suggesting effective inhibition of cholinesterases, which are key targets in Alzheimer's therapy.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 44.66 | 50.36 |

| Other Compounds | Varies | Varies |

Biological Activity and Therapeutic Potential

The compound has shown promise in various therapeutic areas:

- Neuroprotection : Due to its AChE inhibitory activity, it may help in managing cognitive decline associated with Alzheimer’s disease.

- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound could exhibit antitumor properties, although further research is needed to elucidate these effects.

- Antimicrobial Properties : Some studies indicate potential antibacterial and antifungal activities, warranting further investigation into its use as a broad-spectrum antimicrobial agent.

Case Study 1: Neuroprotective Effects

A study conducted by Sari et al. (2021) explored the neuroprotective effects of various quinazolinone derivatives. The findings suggested that compounds similar to this compound demonstrated significant neuroprotective activity through AChE inhibition.

Case Study 2: Antitumor Activity

In a separate investigation, researchers synthesized new derivatives based on the quinazolinone scaffold and tested their cytotoxic effects on cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating potential for development as anticancer agents.

Propiedades

IUPAC Name |

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTFHYBYFDYWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453067 | |

| Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-75-2 | |

| Record name | 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.